2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline
Description
2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a fluorophenyl group and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C18H12FN3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-imidazol-1-ylquinoline |
InChI |
InChI=1S/C18H12FN3/c19-15-4-1-13(2-5-15)17-7-3-14-11-16(6-8-18(14)21-17)22-10-9-20-12-22/h1-12H |
InChI Key |
WBJXYZFMDYPALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the quinoline and the fluorophenyl group. This reaction requires a palladium catalyst, a boronic acid derivative of the fluorophenyl group, and a halogenated quinoline precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to target proteins, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-imidazol-1-ylquinoline: Similar structure but with a methyl group instead of a hydrogen atom on the quinoline ring.
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Contains an indole core instead of a quinoline core.
Uniqueness
2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and imidazole groups enhances its versatility in chemical reactions and its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
